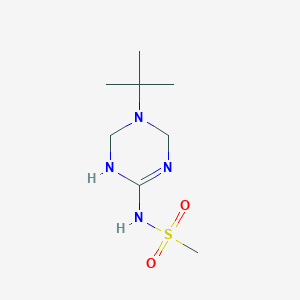
N-(5-tert-butyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-tert-butyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)methanesulfonamide, also known as TBS-MS, is a chemical compound that has gained significant attention in the field of scientific research. It is a sulfonamide-based compound that has been synthesized through a multi-step process. TBS-MS has been found to exhibit potent biological activities, making it a promising candidate for various research applications.
Mechanism of Action
N-(5-tert-butyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)methanesulfonamide exerts its biological effects through the formation of covalent bonds with the active site of enzymes. This covalent binding results in the inhibition of enzyme activity, leading to the modulation of cellular signaling pathways.
Biochemical and Physiological Effects:
This compound has been found to exhibit potent inhibitory effects on a variety of enzymes, making it a promising candidate for the development of new therapeutics. It has been shown to exhibit anti-cancer activity, as well as anti-inflammatory and anti-bacterial effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(5-tert-butyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)methanesulfonamide is its ability to selectively inhibit the activity of specific enzymes. This makes it a valuable tool for the study of cellular signaling pathways and the development of new therapeutics. However, this compound has also been found to exhibit cytotoxic effects at high concentrations, which can limit its use in certain experimental settings.
Future Directions
There are several potential future directions for the study of N-(5-tert-butyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)methanesulfonamide. One possible avenue is the development of new therapeutics based on its inhibitory effects on specific enzymes. Another potential direction is the study of its effects on cellular signaling pathways and its potential role in the regulation of gene expression. Additionally, further research is needed to understand the limitations of this compound and its potential for use in clinical settings.
Synthesis Methods
The synthesis of N-(5-tert-butyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)methanesulfonamide involves a multi-step process that starts with the reaction of tert-butylamine with formaldehyde to produce tert-butyl-1,3,5-triazin-2-amine. This intermediate is then reacted with methanesulfonyl chloride to produce this compound. The synthesis process yields a white solid that is highly soluble in polar solvents.
Scientific Research Applications
N-(5-tert-butyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)methanesulfonamide has been extensively studied for its biological activities and has been found to exhibit potent inhibitory effects on a variety of enzymes. It has been shown to inhibit human carbonic anhydrase II and III, which are enzymes involved in the regulation of acid-base balance in the body. This compound has also been found to inhibit the activity of protein tyrosine phosphatases, which are important regulators of cellular signaling pathways.
Properties
IUPAC Name |
N-(3-tert-butyl-2,4-dihydro-1H-1,3,5-triazin-6-yl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N4O2S/c1-8(2,3)12-5-9-7(10-6-12)11-15(4,13)14/h5-6H2,1-4H3,(H2,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCSKMSCLVMEURZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1CNC(=NC1)NS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{[(4-amino-2-methyl-5-pyrimidinyl)methyl]thio}-6-oxo-4-phenyl-1,6-dihydro-5-pyrimidinecarbonitrile](/img/structure/B6118648.png)
![3-(diphenylmethyl)-5-(methoxyacetyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B6118649.png)
![ethyl {4-[(2,4-dimethylphenyl)amino]-1-phthalazinyl}acetate](/img/structure/B6118666.png)
![2-chloro-N-{[1-(1-cyclohexen-1-ylcarbonyl)-3-piperidinyl]methyl}benzamide](/img/structure/B6118674.png)

![1-[1-(1H-imidazol-4-ylmethyl)-3-piperidinyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B6118692.png)
![2-{[3-(2-hydroxyethyl)-4-methyl-1-piperazinyl]methyl}-4-methoxyphenol](/img/structure/B6118695.png)
![5-(1,3-benzodioxol-5-yl)-2-(4-morpholinyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6118700.png)
![6-{[(4-chlorophenyl)thio]methyl}-2-[(4-methyl-2-quinazolinyl)amino]-4(1H)-pyrimidinone](/img/structure/B6118702.png)
![N-(5-chloro-2-methoxyphenyl)-3-[1-(1-cyclohexen-1-ylacetyl)-3-piperidinyl]propanamide](/img/structure/B6118709.png)
![4-{[(2,4,5-trichlorophenyl)sulfonyl]amino}benzoic acid](/img/structure/B6118712.png)
![N-{5-[(2-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-N'-(4-methylphenyl)urea](/img/structure/B6118727.png)
![N-cyclopropyl-4-methoxy-2-{[1-(1-methyl-2-phenoxyethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6118731.png)
![5-(2-ethoxyphenyl)-2-methyl-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione](/img/structure/B6118745.png)
